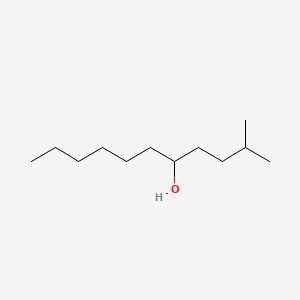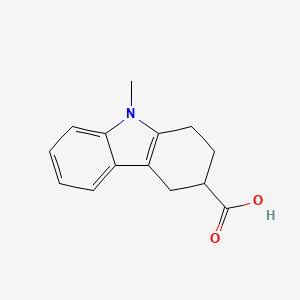
6-Methyl-2,3,4,5-tetrahydro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound with the molecular formula C13H16 It is a derivative of biphenyl, where one of the phenyl rings is partially hydrogenated and substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the hydrogenation of 6-Methyl-1,1’-biphenyl under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of 6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors with supported catalysts to achieve high efficiency and yield. The reaction conditions are optimized to ensure complete hydrogenation of the aromatic ring while maintaining the integrity of the methyl group .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Fully saturated biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,1’-biphenyl: Lacks the methyl group, resulting in different chemical and physical properties.
6-Methyl-1,1’-biphenyl: Fully aromatic, without the hydrogenation of the phenyl ring.
Uniqueness
6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to the partial hydrogenation of one phenyl ring and the presence of a methyl group.
Properties
CAS No. |
35563-53-2 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
(2-methylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C13H16/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-4,8-9H,5-7,10H2,1H3 |
InChI Key |
ZOHAPVBHCJHIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)
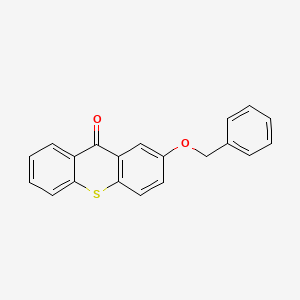
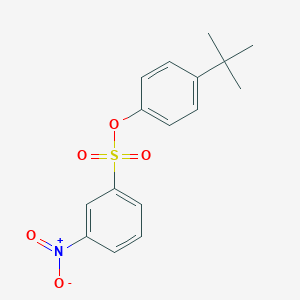

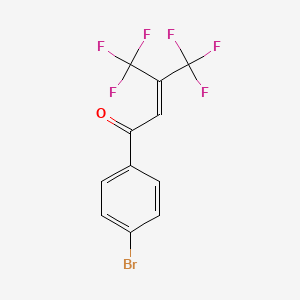
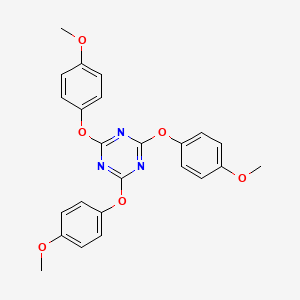
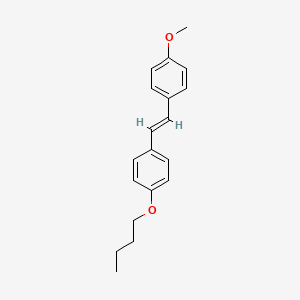
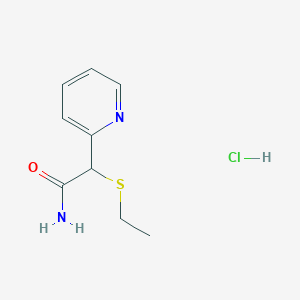
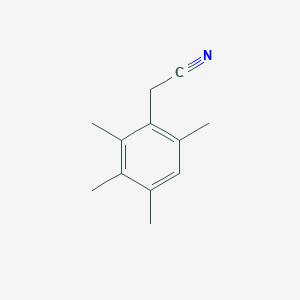

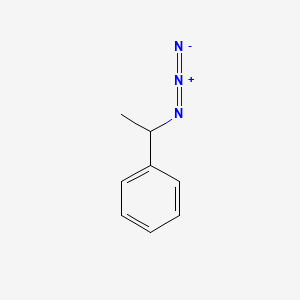
![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
